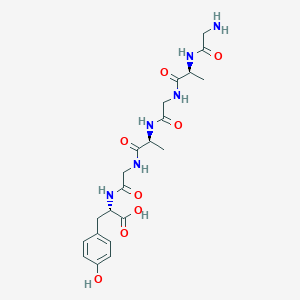
1-Ethyl-1'-(2-phosphonoethyl)-4,4'-bipyridin-1-ium dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-1’-(2-phosphonoethyl)-4,4’-bipyridin-1-ium dichloride is a chemical compound with the molecular formula C14H19N2O3P.2Cl.
Preparation Methods
The synthesis of 1-Ethyl-1’-(2-phosphonoethyl)-4,4’-bipyridin-1-ium dichloride typically involves the following steps:
Starting Materials: The synthesis begins with 4,4’-bipyridine and ethyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide to facilitate the alkylation of 4,4’-bipyridine with ethyl bromide, forming 1-ethyl-4,4’-bipyridinium bromide.
Phosphonoethylation: The next step involves the introduction of the phosphonoethyl group. This is achieved by reacting the intermediate with diethyl phosphite under suitable conditions.
Final Product Formation: The final step involves the conversion of the bromide salt to the dichloride salt by treatment with hydrochloric acid
Chemical Reactions Analysis
1-Ethyl-1’-(2-phosphonoethyl)-4,4’-bipyridin-1-ium dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced bipyridinium derivatives.
Scientific Research Applications
1-Ethyl-1’-(2-phosphonoethyl)-4,4’-bipyridin-1-ium dichloride has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of complex molecular architectures.
Biology: The compound has been studied for its potential use in biological systems, particularly in the development of biosensors and bioimaging agents.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the field of photodynamic therapy for cancer treatment.
Industry: The compound is used in the development of advanced materials, including conductive polymers and photoactive materials .
Mechanism of Action
The mechanism of action of 1-Ethyl-1’-(2-phosphonoethyl)-4,4’-bipyridin-1-ium dichloride involves its interaction with molecular targets through its bipyridinium core and phosphonoethyl group. The compound can act as an electron relay molecule, facilitating electron transfer processes in various chemical and biological systems. This property is particularly useful in photoelectrochemical applications, where the compound can enhance the efficiency of light-induced electron transfer reactions .
Comparison with Similar Compounds
1-Ethyl-1’-(2-phosphonoethyl)-4,4’-bipyridin-1-ium dichloride can be compared with other bipyridinium derivatives such as:
1-Methyl-4,4’-bipyridinium dichloride: Similar in structure but lacks the phosphonoethyl group, resulting in different chemical properties and applications.
1-Butyl-4,4’-bipyridinium dichloride:
1-Ethyl-4,4’-bipyridinium dichloride: Similar to the compound but without the phosphonoethyl group, affecting its electron transfer capabilities
Properties
CAS No. |
210174-39-3 |
|---|---|
Molecular Formula |
C14H19Cl2N2O3P |
Molecular Weight |
365.2 g/mol |
IUPAC Name |
2-[4-(1-ethylpyridin-1-ium-4-yl)pyridin-1-ium-1-yl]ethylphosphonic acid;dichloride |
InChI |
InChI=1S/C14H17N2O3P.2ClH/c1-2-15-7-3-13(4-8-15)14-5-9-16(10-6-14)11-12-20(17,18)19;;/h3-10H,2,11-12H2,1H3;2*1H |
InChI Key |
ZHCHRDDCYJUIPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCP(=O)(O)O.[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Benzyl-2-[(E)-(4-methoxyphenyl)diazenyl]-1H-imidazole](/img/structure/B14244203.png)

![N-[(2R)-Oxolane-2-carbonyl]-L-phenylalanine](/img/structure/B14244224.png)
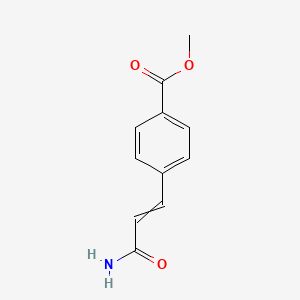
![Propyl 4-[(2-chloroethyl)amino]-4-oxobut-2-enoate](/img/structure/B14244240.png)
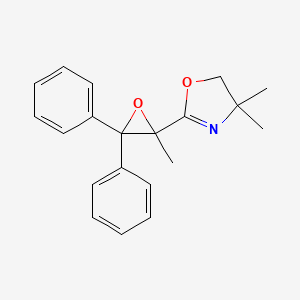
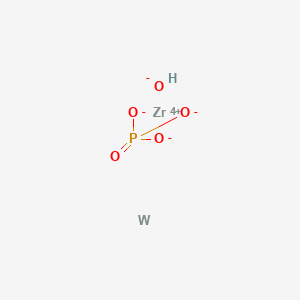
![pyridin-3-ylmethyl N-[1-[[(2S,3R)-1-(3,5-difluorophenyl)-4-[(3-ethylphenyl)methylamino]-3-hydroxybutan-2-yl]amino]-3-heptan-4-ylsulfonyl-1-oxopropan-2-yl]carbamate;hydrochloride](/img/structure/B14244259.png)
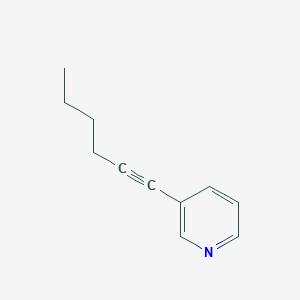
![2,4-Di-tert-butyl-6-({[(pyridin-2-yl)methyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14244266.png)
![1,1',1'',1'''-{Methanetetrayltetrakis[(4,1-phenylene)ethyne-2,1-diyl]}tetrabenzene](/img/structure/B14244272.png)
![2H-Quinolizine, octahydro-4-[4-(4-pyridinylthio)phenyl]-](/img/structure/B14244285.png)
